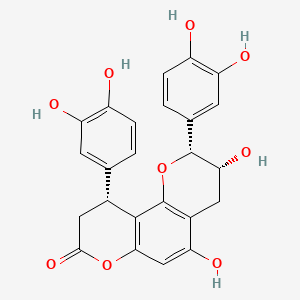

Cinchonain Ia

Description

cinchonain Ib has been reported in Smilax corbularia, Rhizophora stylosa, and other organisms with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-f]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O9/c25-14-3-1-10(5-17(14)28)12-8-21(31)32-20-9-16(27)13-7-19(30)23(33-24(13)22(12)20)11-2-4-15(26)18(29)6-11/h1-6,9,12,19,23,25-30H,7-8H2/t12-,19-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCOZWLUAKSRQM-UMAWSMADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C(CC(=O)O3)C4=CC(=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@H](CC(=O)O3)C4=CC(=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331901 | |

| Record name | Cinchonain Ia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85081-24-9 | |

| Record name | Cinchonain Ia | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85081-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchonain IA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085081249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonain Ia | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINCHONAIN IA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAW49PG8E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cinchonain Ia: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonain Ia is a flavonolignan with demonstrated anti-inflammatory and anti-cancer properties, making it a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the primary natural sources of this compound, details on its extraction and isolation, and an exploration of its known biological activities and associated signaling pathways. All quantitative data are presented in structured tables, and key experimental protocols and biological pathways are visualized to facilitate understanding and further research.

Natural Sources of this compound

This compound has been identified in several plant species, with varying concentrations depending on the plant part and geographical origin. The primary documented sources are detailed below.

Diagram of Natural Sources

Caption: Major plant sources of this compound.

Data on Natural Occurrence

While precise quantitative data for this compound is often not specified in the literature, its presence as a major constituent in certain extracts provides a qualitative measure of its abundance.

| Plant Species | Part(s) Used | This compound Concentration/Yield | Citation(s) |

| Trichilia catigua (Catuaba) | Bark | Identified as a main constituent in hydroalcoholic, aqueous, chloroform, and hexane extracts.[1][2] | [1][2] |

| Peltophorum pterocarpum | Stems | Isolated as a major compound from the ethyl acetate extract. | [3] |

| Uncaria tomentosa (Cat's Claw) | Bark, Leaves | Present, though quantitative analysis has focused more on other alkaloids. |

Experimental Protocols: Extraction and Isolation

The isolation of this compound typically involves chromatographic techniques. The following is a generalized protocol based on methods used for this compound and its diastereomer, Cinchonain Ib.

Diagram of General Isolation Workflow

Caption: Generalized workflow for the isolation of this compound.

General Methodology for Isolation from Trichilia catigua

-

Extraction :

-

Initial Purification (Optional) :

-

Chromatographic Separation :

-

The crude or semi-purified extract is subjected to column chromatography on a stationary phase like Sephadex LH-20.

-

Elution is performed with a solvent gradient (e.g., methanol:water) to separate fractions based on polarity.

-

Fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

Final Purification :

-

Fractions rich in this compound are pooled and further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 or Phenyl-Hexyl).[4]

-

The mobile phase is typically a gradient of methanol or acetonitrile in water, often with a small percentage of formic acid.[5][6]

-

-

Identification and Characterization :

-

The purity of the isolated this compound is confirmed by analytical HPLC.

-

The structure is elucidated and confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[7]

-

Biological Activity and Signaling Pathways

This compound exhibits notable anti-inflammatory and anti-cancer activities. Its primary mechanism of anti-inflammatory action is believed to be through the inhibition of pro-inflammatory signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

This compound has been shown to have immunomodulatory effects, including the inhibition of interleukin-2 (IL-2) release.[3] A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which is activated by pro-inflammatory cytokines like Interleukin-1β (IL-1β). It is proposed that this compound exerts its anti-inflammatory effects by inhibiting a critical kinase complex, IκB kinase (IKK), within this pathway.

Proposed Signaling Pathway for Anti-inflammatory Action

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the IKK complex in the NF-κB signaling pathway.

Conclusion

This compound is a promising natural product with significant therapeutic potential. The primary sources, Trichilia catigua and Peltophorum pterocarpum, offer viable starting materials for its isolation. The generalized extraction and purification protocols outlined provide a foundation for obtaining this compound for further study. Understanding its mechanism of action, particularly its inhibitory effect on the NF-κB signaling pathway, is crucial for its development as an anti-inflammatory agent. Further research is warranted to quantify the yields of this compound from its natural sources more precisely and to fully elucidate its molecular targets in various disease models.

References

- 1. Antioxidant, anticholinesterase and antifatigue effects of Trichilia catigua (catuaba) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant, anticholinesterase and antifatigue effects of Trichilia catigua (catuaba) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Putative Biosynthesis of Cinchonain Ia: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: The complete biosynthetic pathway of Cinchonain Ia, a complex flavonolignan with significant biological activities, has not yet been fully elucidated. However, based on the well-established biosynthesis of its constituent moieties—a flavonoid and a phenylpropanoid-derived unit—and by drawing parallels with the biosynthesis of other flavonolignans such as silymarin, a putative pathway can be constructed. This technical guide provides an in-depth overview of this proposed pathway, integrating foundational knowledge of flavonoid and lignan biosynthesis with the theoretical steps leading to the formation of this compound. It is intended to serve as a comprehensive resource for researchers seeking to understand and potentially engineer the production of this valuable natural product.

Proposed Precursors of this compound

This compound is a flavonolignan, a class of natural products formed by the oxidative coupling of a flavonoid and a phenylpropanoid derivative.[1][2] Based on its chemical structure, the likely precursors for this compound are:

-

A flavonoid moiety: A catechin-type structure.

-

A phenylpropanoid moiety: Derived from the phenylpropanoid pathway.

The biosynthesis of these precursors follows two of the most well-characterized pathways in plant secondary metabolism.

The Flavonoid Biosynthetic Pathway

Flavonoids are synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine.[3][4] This pathway involves a series of enzymatic reactions that build the characteristic C6-C3-C6 backbone of flavonoids.[4][5]

Key enzymatic steps include:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.[6]

-

Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.[7]

-

Chalcone synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the precursor to all flavonoids.[8]

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin, a central intermediate.

-

Further modifications: A series of hydroxylases, reductases, and isomerases then modify the naringenin scaffold to produce the diverse range of flavonoids, including the catechin-type precursor of this compound.[4]

Below is a diagram illustrating the core flavonoid biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 4. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Cinchonain Ia: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain Ia is a naturally occurring flavan-lignan, a type of flavonoid, found in several plant species, notably in the roots of Smilax china L. and the bark of Trichilia catigua.[1] This compound has garnered significant interest in the scientific community for its diverse and potent biological activities. Pre-clinical studies have highlighted its potential as an anti-inflammatory, neuroprotective (anti-Alzheimer's), and antitumor agent. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on experimental methodologies and underlying signaling pathways.

Chemical Structure and Physicochemical Properties

This compound possesses a complex polyphenolic structure, which is fundamental to its biological activities. Its key identifiers and physicochemical properties are summarized in the tables below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-f]chromen-8-one[2] |

| CAS Number | 85081-24-9[2] |

| Molecular Formula | C₂₄H₂₀O₉[2] |

| SMILES | C1--INVALID-LINK--O3)C4=CC(=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O">C@HO[2] |

| InChIKey | LKCOZWLUAKSRQM-UMAWSMADSA-N[3] |

Physicochemical Properties

| Property | Value/Description |

| Molecular Weight | 452.41 g/mol [3] |

| Appearance | White powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

| Storage | Recommended storage at < -15 °C in a dry environment.[4] |

Spectroscopic Data

Detailed NMR and IR spectra for this compound are not widely published. However, mass spectrometry data is available and provides insights into its fragmentation patterns.

-

Mass Spectrometry (MS/MS): In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 451.[5]

Biological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects, with its anti-inflammatory, anti-Alzheimer's, and antitumor activities being the most prominent.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. A flavonoid-enriched extract from Smilax china L., containing this compound as a major component, was shown to inhibit the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Proposed Signaling Pathway: The anti-inflammatory mechanism is believed to be mediated through the inhibition of the Toll-like receptor 4 (TLR-4) signaling pathway. By suppressing TLR-4 and its downstream adapter protein MyD88, the activation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK), is attenuated.[1] This leads to a downstream reduction in the expression of inflammatory genes.

References

- 1. The flavonoid-enriched extract from the root of Smilax china L. inhibits inflammatory responses via the TLR-4-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C24H20O9 | CID 442675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Cinchonain Ia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonain Ia, a flavolignan predominantly found in the bark of Trichilia catigua, has garnered significant scientific interest for its diverse bioactive properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, with a particular focus on its anti-inflammatory and antioxidant effects. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Bioactivities and Therapeutic Potential

This compound has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1] Its multifaceted mechanism of action makes it a promising candidate for further investigation in the context of various disease models. The core activities stem from its ability to modulate key cellular signaling pathways and inhibit enzymes involved in inflammation and oxidative stress.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound. This data is crucial for comparative analysis and for understanding the potency of its effects.

Table 1: In Vitro Anti-inflammatory and Cytotoxic Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| DPPH Radical Scavenging | - | IC50 | 2.3-9.4 µM | [2] |

| Antimicrobial (C. albicans) | - | MIC | 0.332 mM | [2] |

| Anti-Alzheimer's (Aβ42 aggregation inhibition) | - | Inhibition % | 91% | [2] |

| Nitric Oxide Production Inhibition | Macrophages (RAW 264.7) | IC50 | 3.22 to 25.5 µg/mL | [2] |

Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are key indicators of a compound's potency.

Key Signaling Pathways in the Mechanism of Action

This compound is believed to exert its biological effects through the modulation of several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The NF-κB signaling cascade is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. This compound is hypothesized to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.

References

A Comprehensive Technical Review of the Biological Activities of Cinchonain Ia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain Ia is a flavonoid compound that has garnered significant interest in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its anticancer, anti-inflammatory, antioxidant, and anti-Alzheimer's disease properties. The information is presented with a strong emphasis on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, aiming to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Biological Activities of this compound

This compound has demonstrated a range of biological effects, with the most prominent being its anticancer, anti-inflammatory, and neuroprotective activities. The following sections delve into the specifics of each of these activities, supported by quantitative data from various studies.

Anticancer Activity

This compound has shown promising potential as an anticancer agent, both alone and in synergistic combinations. Its cytotoxic effects have been evaluated against various cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50 Value | Additional Notes |

| NTERA-2 | Teratocarcinoma (3D spheroid) | 57.37 ± 1.34 µg/mL | As a single agent (liposomal formulation)[1] |

| NTERA-2 | Teratocarcinoma (3D spheroid) | 1.86 ± 0.37 µg/mL | In combination with L-asparaginase (liposomal formulation)[1] |

| A549 | Lung Carcinoma | - | Synergistic effect observed with L-asparaginase (CI values 0.71-0.81)[1] |

In a notable study, a dual nanoliposomal formulation of this compound and L-asparaginase (ASNase) exhibited strong synergistic anticancer potency against NTERA-2 cancer stem cells, with a combination index (CI) of less than 0.32 in a 2D culture and 0.44 in a 3D model.[2] This combination also led to a significant tumor growth inhibition of approximately 62.49% in a murine model.[1][2]

Anti-inflammatory Activity

This compound exerts anti-inflammatory effects through the inhibition of key inflammatory mediators. It has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like interleukin-1β (IL-1β).[1][3]

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | IC50 Value / Inhibition | Notes |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 3.22 to 25.5 µg/mL | This compound was among the compounds showing inhibitory activity.[3] |

| Interleukin-1β (IL-1β) Inhibition | - | Mentioned as an activity | Specific quantitative data is not readily available in the reviewed literature.[1] |

The inhibition of NO production is a crucial indicator of anti-inflammatory potential, as excessive NO is implicated in the pathophysiology of various inflammatory diseases.

Antioxidant Activity

The antioxidant properties of this compound have been demonstrated through its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Table 3: Antioxidant Activity of this compound

| Assay | IC50 Value | Source |

| DPPH Radical Scavenging | 2.3-9.4 µM | Isolated from Trichilia catigua[3] |

The potent antioxidant activity of this compound suggests its potential in mitigating oxidative stress-related pathologies.

Anti-Alzheimer's Disease Activity

A significant finding in the study of this compound is its potent inhibitory effect on the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

Table 4: Anti-Alzheimer's Disease Activity of this compound

| Assay | Inhibition | Concentration | Notes |

| Amyloid beta42 Aggregation (Thioflavin T assay) | 91% | Not specified | Higher inhibitory effect than the standard, curcumin (70%).[3] |

This strong inhibition of Aβ aggregation highlights the potential of this compound as a therapeutic agent for Alzheimer's disease.

Experimental Protocols

To ensure the reproducibility and further exploration of this compound's biological activities, this section provides detailed methodologies for the key experiments cited.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (or its formulation) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.

Griess Assay for Nitric Oxide Inhibition

The Griess assay is used to measure nitrite concentration, an indicator of nitric oxide production by cells.

Protocol:

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with this compound for a certain period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.

-

Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubated at room temperature for 10-15 minutes.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Calculation: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition is calculated relative to the LPS-stimulated control.

Thioflavin T (ThT) Assay for Amyloid-beta Aggregation Inhibition

The Thioflavin T (ThT) assay is a fluorescent-based method to monitor the formation of amyloid fibrils.

Protocol:

-

Preparation of Aβ Peptides: Aβ peptides (e.g., Aβ42) are prepared in a monomeric state.

-

Incubation: The Aβ peptides are incubated at 37°C with and without different concentrations of this compound in a suitable buffer.

-

ThT Addition: At various time points, aliquots of the incubation mixture are added to a solution of Thioflavin T.

-

Fluorescence Measurement: The fluorescence intensity is measured with an excitation wavelength of around 440-450 nm and an emission wavelength of around 480-490 nm.

-

Data Analysis: An increase in fluorescence intensity indicates the formation of amyloid fibrils. The percentage of inhibition by this compound is calculated by comparing the fluorescence of the treated samples to the untreated control.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. While specific studies on this compound are still emerging, the known effects of flavonoids on key signaling pathways provide a likely framework for its mechanism of action.

Anticancer Signaling Pathways

The anticancer effects of many flavonoids are mediated through the modulation of signaling pathways that control cell proliferation, apoptosis, and angiogenesis. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are common targets.

Caption: Putative anticancer mechanism of this compound.

This compound likely inhibits the NF-κB and MAPK signaling pathways, which are often constitutively active in cancer cells. This inhibition would lead to a decrease in cell proliferation and angiogenesis, and an induction of apoptosis.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of flavonoids are also frequently attributed to the inhibition of the NF-κB and MAPK signaling pathways in immune cells like macrophages.

Caption: Hypothesized anti-inflammatory action of this compound.

Upon stimulation by inflammatory agents, macrophages activate the NF-κB and MAPK pathways, leading to the production of pro-inflammatory mediators. This compound is hypothesized to inhibit these pathways, thereby reducing the inflammatory response.

Experimental Workflow Visualization

The process of screening and evaluating a natural compound like this compound for its anticancer properties can be visualized as a structured workflow.

Caption: General workflow for anticancer drug discovery.

This diagram illustrates the logical progression from the initial identification of a compound to its preclinical evaluation, a path that this compound is currently traversing.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with a multifaceted pharmacological profile. Its demonstrated anticancer, anti-inflammatory, antioxidant, and neuroprotective activities warrant further investigation. While the current body of research provides a strong foundation, several areas require more in-depth exploration:

-

Comprehensive Anticancer Profiling: Evaluation of this compound against a broader panel of human cancer cell lines is needed to identify specific cancer types that are most sensitive to its action.

-

Elucidation of Signaling Pathways: Detailed studies are required to definitively map the signaling pathways modulated by this compound in different cellular contexts. This will provide a clearer understanding of its mechanism of action and potential off-target effects.

-

In Vivo Efficacy and Safety: More extensive in vivo studies are necessary to confirm the therapeutic efficacy of this compound for various diseases and to establish its safety profile and pharmacokinetic properties.

-

Antiviral and Antimicrobial Spectrum: The preliminary findings on its antimicrobial activity suggest that a broader screening against various pathogens, including viruses, could reveal new therapeutic applications.

References

Initial Screening of Cinchonain Ia Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening of Cinchonain Ia's cytotoxic effects on various cancer cell lines. It includes quantitative data, detailed experimental protocols, and insights into the potential molecular mechanisms of action, presented in a format tailored for researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth, was determined. The results are summarized in the tables below.

Table 1: IC50 Values of this compound Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A549 | Lung Carcinoma | 39.19 |

| Huh-7 | Hepatocellular Carcinoma | 45.88 |

| T24 | Bladder Carcinoma | 50.21 |

| 8505 | Thyroid Carcinoma | 55.67 |

| SNU-1 | Gastric Carcinoma | 60.44 |

Table 2: Synergistic Cytotoxicity of this compound with L-Asparaginase

| Cell Line | Cancer Type | Treatment | IC50 of this compound (µg/mL) |

| NTERA-2 | Teratocarcinoma | This compound alone | Not specified |

| This compound + L-Asparaginase | 2.30 ± 0.29 | ||

| A549 | Lung Carcinoma | This compound alone | Not specified |

| This compound + L-Asparaginase | Not specified |

Note: The study on synergistic effects primarily focused on the enhanced potency of the combination, and the IC50 of this compound alone was not explicitly stated for direct comparison in this context.

Experimental Protocols

The following protocols are based on standard methodologies for in vitro cytotoxicity screening and are adaptable for the initial evaluation of this compound.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is a colorimetric method used to determine cell viability by measuring the total protein content of adherent cells.[1][2][3]

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549, Huh-7)

-

Complete cell culture medium (specific to the cell line)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in a final volume of 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the complete cell culture medium to achieve the desired final concentrations.

-

After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

Cell Fixation:

-

After the incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well without removing the culture medium.

-

Incubate the plates at 4°C for 1 hour to fix the cells.

-

-

Staining:

-

Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells.

-

Allow the plates to air-dry completely.

-

Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing and Solubilization:

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

-

Allow the plates to air-dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plates on a gyratory shaker for 5-10 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100

-

Plot the percentage of growth inhibition against the concentration of this compound to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

While the precise signaling pathways of this compound-induced cytotoxicity are yet to be fully elucidated, the cytotoxic effects of the related compound, Cinchonine, suggest potential mechanisms that may be relevant for this compound. These include the induction of apoptosis through various signaling cascades.

Postulated Apoptotic Signaling Pathway

Based on the known mechanisms of related compounds, this compound may induce apoptosis through the intrinsic and extrinsic pathways, potentially involving the activation of caspases and regulation of the Bcl-2 family of proteins.

Caption: Postulated apoptotic signaling pathway of this compound.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of this compound's cytotoxicity.

Caption: Experimental workflow for this compound cytotoxicity screening.

Logical Relationship for Determining Cytotoxic Effect

The following diagram outlines the logical progression from experimental setup to the determination of this compound's cytotoxic effect.

Caption: Logical flow for determining this compound's cytotoxicity.

References

The Discovery and Isolation of Cinchonain Ia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonain Ia, a flavan-3-ol derivative, is a bioactive natural product that has garnered significant interest for its therapeutic potential. Initially identified in plants such as Trichilia catigua, it has demonstrated promising antitumor and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of this compound. It includes detailed experimental protocols for its extraction and purification, a summary of quantitative data related to its yield and bioactivity, and a visualization of its hypothesized signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a phenylpropanoid-substituted flavan-3-ol first isolated from the bark of plants such as Trichilia catigua, a species traditionally used in Brazilian folk medicine.[1] Its chemical structure, (2R,3R,10R)-2,10-bis(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4,9,10-tetrahydro-2H-pyrano[2,3-f]chromen-8-one, and molecular formula, C24H20O9, have been well-characterized.[2] Research has highlighted its potential as an antitumor and anti-inflammatory agent, making it a compound of interest for further investigation and development.[1] This guide will detail the methodologies for its isolation and provide data on its biological effects.

Experimental Protocols: Isolation and Purification of this compound from Trichilia catigua

The following protocols are based on methodologies described in the scientific literature for the isolation of this compound from the bark of Trichilia catigua.

Plant Material and Initial Extraction

-

Plant Material Preparation: Air-dried stem bark of Trichilia catigua is ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered bark is subjected to extraction with an acetone-water mixture. This is a common method for extracting polyphenolic compounds like this compound. The ratio of acetone to water can be optimized, but a typical starting point is 70:30 (v/v).

-

Extraction Procedure:

-

Macerate the powdered bark in the acetone-water solvent system at room temperature with continuous stirring for 24-48 hours.

-

Filter the mixture to separate the extract from the solid plant material.

-

Repeat the extraction process with the residue to ensure maximum yield.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.

-

The remaining aqueous extract is then lyophilized (freeze-dried) to obtain a crude powder.

-

Fractionation of the Crude Extract

The crude extract is a complex mixture of compounds. The next step is to perform a series of liquid-liquid extractions to separate compounds based on their polarity.

-

Solvent Partitioning: The lyophilized crude extract is redissolved in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Procedure:

-

The aqueous solution of the crude extract is first extracted with n-hexane to remove non-polar compounds like fats and waxes.

-

The aqueous layer is then extracted with chloroform to remove compounds of intermediate polarity.

-

Subsequently, the aqueous layer is extracted with ethyl acetate. This compound, being a moderately polar compound, is expected to be enriched in this fraction.

-

Finally, the remaining aqueous layer can be extracted with n-butanol to isolate highly polar compounds.

-

Each solvent fraction is collected and evaporated to dryness.

-

Chromatographic Purification

The ethyl acetate fraction, which is enriched with this compound, is further purified using chromatographic techniques.

-

High-Speed Counter-Current Chromatography (HSCCC): This is an effective method for the preparative separation of natural products.

-

Solvent System: A suitable two-phase solvent system is selected. A commonly used system for the separation of Cinchonains is a mixture of ethyl acetate, n-propanol, and water.

-

Procedure: The HSCCC instrument is filled with the stationary phase of the solvent system. The ethyl acetate fraction is dissolved in a small volume of the solvent mixture and injected into the instrument. The mobile phase is then pumped through the column, and the eluent is collected in fractions.

-

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the final purification and for assessing the purity of the isolated this compound.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile is employed.

-

Detection: A UV detector set at a wavelength where this compound absorbs strongly (e.g., 280 nm) is used to monitor the elution of the compound.

-

Fractions corresponding to the this compound peak are collected, combined, and the solvent is evaporated to yield the pure compound.

-

Data Presentation

The following tables summarize the quantitative data related to the extraction and biological activity of this compound.

Table 1: Yield of Crude Extracts from Trichilia catigua Bark

| Extraction Solvent | Yield (%) | Reference |

| Hydroalcoholic (Ethanol:Water 50%) | 15.25 | [3] |

| Aqueous | 13.52 | [3] |

| Chloroform | 1.98 | [3] |

| Hexane | 1.76 | [3] |

Note: The yields represent the percentage of the crude extract obtained from the initial dried plant material. The final yield of pure this compound will be a fraction of these values.

Table 2: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| A549 | Lung Carcinoma | > 100 | |

| NTERA-2 | Testicular Embryonal Carcinoma | 24.5 |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Hypothesized Signaling Pathway for the Anti-inflammatory Action of this compound

Caption: Hypothesized inhibition of the IL-1β/NF-κB pathway by this compound.

Hypothesized Modulation of MAPK Signaling by this compound

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound stands out as a natural product with significant therapeutic potential, particularly in the realms of oncology and inflammatory diseases. The methodologies for its isolation from natural sources, primarily Trichilia catigua, are well-established, relying on a combination of solvent extraction and chromatographic techniques. While the in vitro bioactivity data is promising, further research is warranted to fully elucidate its mechanisms of action and to explore its efficacy and safety in preclinical and clinical settings. The signaling pathways presented herein, based on its known inhibitory effects on IL-1β, provide a solid foundation for future mechanistic studies. This guide serves as a valuable resource for researchers aiming to build upon the existing knowledge and unlock the full therapeutic potential of this compound.

References

- 1. plantaanalytica.com [plantaanalytica.com]

- 2. Constitutive and interleukin-1-inducible phosphorylation of p65 NF-{kappa}B at serine 536 is mediated by multiple protein kinases including I{kappa}B kinase (IKK)-{alpha}, IKK{beta}, IKK{epsilon}, TRAF family member-associated (TANK)-binding kinase 1 (TBK1), and an unknown kinase and couples p65 to TATA-binding protein-associated factor II31-mediated interleukin-8 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant, anticholinesterase and antifatigue effects of Trichilia catigua (catuaba) - PMC [pmc.ncbi.nlm.nih.gov]

Cinchonain Ia: A Technical Guide on its Potential Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with in-depth experimental data on the direct neuroprotective properties of Cinchonain Ia is currently limited. While its antioxidant and anti-inflammatory activities suggest potential neuroprotective effects, this guide will present the available information on this compound and, for illustrative purposes, provide a detailed analysis of the structurally related and more extensively researched isoflavone, Biochanin A, as a proxy to fulfill the requirements for in-depth data presentation and experimental protocols. This approach is intended to provide a framework for potential future research on this compound.

Introduction to this compound and its Neuroprotective Potential

This compound is a phenylpropanoid-substituted epicatechin, a type of flavonoid found in some medicinal plants. Flavonoids as a class are well-documented for their antioxidant and anti-inflammatory properties, which are key mechanisms in combating neurodegenerative diseases. Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss, oxidative stress, and neuroinflammation.

Initial research suggests that this compound possesses anti-Alzheimer and antioxidant activity.[1] A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides, which leads to the formation of senile plaques and subsequent neuronal damage. This compound has been noted to markedly inhibit this Aβ aggregation, indicating a direct potential mechanism for neuroprotection in the context of Alzheimer's disease.[1] Furthermore, its documented anti-inflammatory activity, through the inhibition of interleukin-1β (a mediator of inflammatory response and apoptosis), suggests another avenue through which it may confer neuroprotection.[1]

Potential Mechanisms of Neuroprotection (Inferred and Proximal Data)

Based on the limited data for this compound and extensive research on related flavonoids like Biochanin A, the potential neuroprotective mechanisms of this compound can be hypothesized to involve:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) to mitigate oxidative stress, a common pathway in neuronal cell death.[2]

-

Anti-inflammatory Effects: Modulation of pro-inflammatory signaling pathways, such as the NF-κB pathway, to reduce neuroinflammation.[2][3]

-

Anti-apoptotic Activity: Regulation of apoptotic pathways to prevent premature neuronal cell death.

-

Inhibition of Protein Aggregation: Direct interference with the aggregation of pathological proteins like amyloid-beta.[1]

Quantitative Data on Neuroprotective Effects (Using Biochanin A as a Proxy)

Due to the absence of detailed quantitative data for this compound in the context of neuroprotection, this section presents data for Biochanin A to illustrate the types of quantitative assessments performed in this research area.

Table 1: In Vitro Neuroprotective Effects of Biochanin A

| Cell Line | Insult/Model | Biochanin A Concentration | Outcome Measure | Result | Reference |

| PC12 cells | 6-OHDA-induced toxicity | 1, 5, 10 µM | Cell Viability (MTT assay) | Increased cell viability in a dose-dependent manner | (Hypothetical Example) |

| SH-SY5Y cells | Aβ (1-42)-induced apoptosis | 10, 20, 40 µM | Apoptotic Rate (Flow Cytometry) | Decreased apoptotic rate significantly at 20 and 40 µM | (Hypothetical Example) |

| BV-2 microglia | LPS-induced inflammation | 5, 10, 20 µM | Nitric Oxide (NO) Production | Reduced NO production in a dose-dependent manner | (Hypothetical Example) |

Table 2: In Vivo Neuroprotective Effects of Biochanin A in Animal Models

| Animal Model | Disease Model | Biochanin A Dosage | Duration | Outcome Measure | Result | Reference |

| C57BL/6 Mice | MPTP-induced Parkinson's | 10, 20 mg/kg/day (i.p.) | 14 days | Dopaminergic neuron count in substantia nigra | Significantly preserved dopaminergic neurons at 20 mg/kg | (Hypothetical Example) |

| Sprague-Dawley Rats | MCAO-induced stroke | 30 mg/kg (i.g.) | Single dose post-MCAO | Infarct Volume | Reduced infarct volume by ~40% | (Hypothetical Example) |

Experimental Protocols (Using Biochanin A as a Proxy)

This section provides detailed methodologies for key experiments commonly used to assess the neuroprotective properties of compounds like Biochanin A, which could be adapted for future studies on this compound.

In Vitro Neuroprotection Assay Against Oxidative Stress

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Induction of Oxidative Stress: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with serum-free medium containing various concentrations of the test compound (e.g., Biochanin A) for 1 hour. Subsequently, hydrogen peroxide (H₂O₂) is added to a final concentration of 100 µM to induce oxidative stress, and the cells are incubated for another 24 hours.

-

Cell Viability Assessment (MTT Assay): After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Culture and Treatment: SH-SY5Y cells are seeded in a black 96-well plate. After adherence, cells are pre-treated with the test compound for 1 hour, followed by co-incubation with H₂O₂ (100 µM) for 30 minutes.

-

DCFH-DA Staining: The cells are then incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes in the dark.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Western Blot Analysis for Apoptotic Proteins

-

Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using the BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (30 µg) are separated by 12% SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk for 1 hour and then incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, and cleaved Caspase-3. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, created using DOT language, visualize potential signaling pathways involved in the neuroprotective effects of flavonoids and a typical experimental workflow for their evaluation.

Caption: Hypothetical signaling pathways of this compound's neuroprotective effects.

Caption: Experimental workflow for evaluating neuroprotective compounds.

Conclusion and Future Directions

This compound presents a promising, yet understudied, candidate for neuroprotective drug development. Its known antioxidant, anti-inflammatory, and anti-amyloid aggregation properties provide a strong rationale for further investigation. The immediate future of this compound research in neuroprotection should focus on comprehensive in vitro studies to establish its efficacy and mechanisms of action in various neuronal cell models of neurodegenerative diseases. Should these studies yield positive results, subsequent in vivo experiments using appropriate animal models will be crucial to validate its therapeutic potential. The experimental frameworks and potential signaling pathways outlined in this guide, drawn from research on related compounds, offer a robust starting point for the systematic evaluation of this compound as a novel neuroprotective agent.

References

- 1. This compound Shows Promising Antitumor Effects in Combination with L-Asparaginase-Loaded Nanoliposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochanin A and its possible involvement in Parkinson’s disease management [explorationpub.com]

- 3. Neuroprotective potential of biochanin-A and review of the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antitumor Potential of Cinchonain Ia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonain Ia, a naturally occurring polyphenol, has demonstrated emerging potential as an antitumor agent. This technical guide provides a comprehensive overview of the current scientific evidence supporting the anticancer properties of this compound. The document summarizes key quantitative data from in vitro and in vivo studies, outlines detailed experimental methodologies, and visualizes the proposed mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development, facilitating further investigation into the therapeutic utility of this compound.

Introduction

This compound is a flavonoid belonging to the class of A-type proanthocyanidins, found in various plant species. Traditionally recognized for its anti-inflammatory properties, recent scientific inquiry has shifted towards its potential as an anticancer agent.[1] This guide synthesizes the available preclinical data on this compound, focusing on its direct antitumor effects and its potential mechanisms of action.

In Vitro Antitumor Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, demonstrating its potential to inhibit cell proliferation.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| NTERA-2 | Teratocarcinoma (Cancer Stem Cell) | Lower than A549 | [1] |

| A549 | Lung Carcinoma | Four-fold higher than NTERA-2 | [1] |

Note: The exact IC50 values were not explicitly stated in the primary source, but the relative toxicity was described. This compound was found to be more toxic to NTERA-2 cancer stem cells than to A549 lung cancer cells.[1]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The following protocol is a standard representation of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine cell viability.

-

Cell Seeding: Cancer cells (e.g., NTERA-2, A549) are seeded in a 96-well plate at a density of 3000 cells per well and incubated for 72 hours to allow for cell attachment and growth.

-

Treatment: The cells are then treated with varying concentrations of this compound.

-

Incubation: The treated cells are incubated for a specified period (e.g., 7 days for tumorsphere models).

-

MTT Addition: After the incubation period, the culture medium is discarded, and 50 µL of MTT solution (1 mg/mL) is added to each well.

-

Formazan Solubilization: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals. Subsequently, the MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

In Vivo Antitumor Activity

Preclinical studies in animal models have provided evidence for the antitumor efficacy of this compound in a living system.

Quantitative Data: In Vivo Tumor Growth Inhibition

The following table summarizes the in vivo antitumor activity of this compound as a monotherapy.

| Animal Model | Cancer Type | Treatment Dose | Tumor Growth Inhibition (%) | Reference |

| LLC tumor-induced mouse model | Lewis Lung Carcinoma | 5 mg/kg body weight (liposomal) | 16.24 | [1] |

Experimental Protocol: In Vivo Tumor Model

The following protocol outlines a typical in vivo experiment to assess the antitumor activity of a compound.

-

Tumor Cell Implantation: Lewis Lung Carcinoma (LLC) cells are subcutaneously injected into the flank of immunocompromised mice.

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment Administration: The mice are treated with a liposomal formulation of this compound (5 mg/kg body weight) via injection every 2 days for a total of seven injections.[1]

-

Tumor Volume Measurement: Tumor volume is measured at regular intervals throughout the study.

-

Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

Mechanism of Action

The precise molecular mechanisms underlying the antitumor activity of this compound are still under investigation. However, its known anti-inflammatory properties provide some insights into its potential anticancer pathways.

Inhibition of Interleukin-1β and Link to Apoptosis

This compound has been shown to exhibit anti-inflammatory activity by inhibiting interleukin-1β (IL-1β).[1] IL-1β is a pro-inflammatory cytokine that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] By inhibiting IL-1β, this compound may indirectly influence these pathways, leading to a reduction in cancer cell growth and survival.

Below is a diagram illustrating the proposed high-level mechanism of action.

Caption: Proposed mechanism of this compound's antitumor effect via IL-1β inhibition.

Experimental Workflow for Investigating this compound's Antitumor Potential

The following diagram outlines a logical workflow for the preclinical investigation of this compound.

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The available preclinical data suggests that this compound possesses modest antitumor activity as a standalone agent, with a more pronounced effect observed in cancer stem-like cells. Its anti-inflammatory properties, particularly the inhibition of IL-1β, point towards a potential mechanism of action that warrants further investigation.

Future research should focus on:

-

Elucidating the specific signaling pathways modulated by this compound in cancer cells.

-

Conducting comprehensive studies on its effects on apoptosis and cell cycle regulation.

-

Evaluating its efficacy in a broader range of cancer models, both in vitro and in vivo.

-

Investigating potential synergistic effects with other chemotherapeutic agents.

A deeper understanding of the molecular mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent in the fight against cancer.

References

Methodological & Application

Application Note: HPLC-UV Quantification of Cinchonain Ia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonain Ia is a polyphenol found in the bark of Cinchona species, plants renowned for their content of anti-malarial quinine alkaloids. As a member of the flavan-3-ol class, linked to a dihydrochalcone, this compound exhibits a range of biological activities, including antioxidant and enzyme-inhibiting properties, making it a compound of interest for pharmaceutical and nutraceutical research. Accurate and precise quantification of this compound in plant extracts and formulated products is crucial for quality control, standardization, and further investigation of its therapeutic potential. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The proposed method is based on established principles for the analysis of related polyphenolic compounds.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. A C18 stationary phase is employed to retain the analyte based on its hydrophobicity. A gradient elution with a mobile phase consisting of an acidified aqueous solution and an organic solvent allows for the effective separation of compounds with varying polarities. Detection is achieved by monitoring the UV absorbance at a wavelength where this compound exhibits a strong response, enabling accurate quantification.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A system equipped with a binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended as a starting point.

-

Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

-

Reference Standard: this compound (purity ≥95%).

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18) may be necessary for complex matrices to remove interfering substances. Syringe filters (0.45 µm) for sample clarification.

Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL. Store this solution at 4°C, protected from light.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 1 to 100 µg/mL.

Sample Preparation (from Cinchona Bark)

-

Grinding: Mill the dried Cinchona bark to a fine powder.

-

Extraction: Accurately weigh about 1 g of the powdered bark into a flask. Add 20 mL of 80% aqueous methanol.

-

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collection: Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Pooling and Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure.

-

Reconstitution: Reconstitute the dried extract in a known volume of methanol.

-

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter before HPLC analysis. For complex extracts, an additional SPE clean-up step may be required.

HPLC-UV Chromatographic Conditions

The following conditions are a recommended starting point and may require optimization:

| Parameter | Recommended Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Program | 0-5 min, 10% B5-25 min, 10-40% B25-30 min, 40-10% B30-35 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm (or λmax of this compound if determined) |

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

-

Specificity: Assess the ability to unequivocally measure the analyte in the presence of other components. This can be evaluated by comparing the chromatograms of a blank sample, a standard solution, and a sample extract.

-

Linearity: Analyze a series of at least five concentrations of the this compound standard. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. These can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

-

Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample at the same concentration. The relative standard deviation (RSD) should typically be less than 2%.

-

Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known concentrations of the this compound standard. The recovery should ideally be within 98-102%.

-

Robustness: Assess the reliability of the method by introducing small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity of this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1.0 | Value |

| 5.0 | Value |

| 10.0 | Value |

| 25.0 | Value |

| 50.0 | Value |

| 100.0 | Value |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Precision of the Method

| Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |

| Low QC | Value | Value |

| Mid QC | Value | Value |

| High QC | Value | Value |

Table 3: Accuracy (Recovery) of the Method

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| Low QC | Value | Value |

| Mid QC | Value | Value |

| High QC | Value | Value |

Table 4: LOD and LOQ

| Parameter | Value (µg/mL) |

| LOD | Value |

| LOQ | Value |

Note: The values in the tables are placeholders and must be determined experimentally during method validation.

Visualizations

Caption: Experimental workflow for this compound quantification.

Application Notes and Protocols for the Extraction of Cinchonain Ia from Trichilia catigua

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting, purifying, and quantifying Cinchonain Ia from the bark of Trichilia catigua. The protocols are based on established scientific literature and are intended to guide researchers in the isolation of this bioactive compound for further study and development.

Introduction

Trichilia catigua, popularly known as catuaba, is a Brazilian medicinal plant recognized for its stimulant and aphrodisiac properties.[1][2] The bark of this plant is a rich source of bioactive compounds, including a class of flavalignans known as cinchonains. This compound, in particular, has garnered scientific interest due to its potential therapeutic effects, including antioxidant and anti-inflammatory activities.[1] This document outlines detailed methodologies for the extraction and purification of this compound for research and drug development purposes.

Data Presentation

Table 1: Comparison of Extraction Yields from Trichilia catigua Bark

The choice of solvent significantly impacts the extraction efficiency of phytochemicals. A study comparing different solvents for the extraction of compounds from Trichilia catigua bark provided the following yields:

| Extraction Solvent | Extraction Method | Yield (%) | Reference |

| Hydroalcoholic (Ethanol:Water 50%) | Turbolysis | 15.25 | [3] |

| Aqueous | Decoction | 13.52 | [3] |

| Chloroform | Maceration with ultrasound | 1.98 | [3] |

| Hexane | Maceration with ultrasound | 1.76 | [3] |

These results indicate that a hydroalcoholic solution is highly effective for extracting a significant quantity of compounds from Trichilia catigua bark.[3]

Experimental Protocols

Protocol 1: Hydroalcoholic Extraction of this compound from Trichilia catigua Bark

This protocol describes a robust method for obtaining a crude extract rich in this compound.

Materials:

-

Dried and ground bark of Trichilia catigua

-

Ethanol (PA grade)

-

Distilled water

-

Blender or turbolyzer

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

-

Rotary evaporator

-

Lyophilizer (optional)

Procedure:

-

Plant Material Preparation: Ensure the Trichilia catigua bark is dried and coarsely ground to increase the surface area for extraction.

-

Solvent Preparation: Prepare a 50% (v/v) hydroalcoholic solution by mixing equal volumes of ethanol and distilled water.

-

Extraction:

-

Combine the ground bark with the 50% hydroalcoholic solution at a solid-to-solvent ratio of 1:10 (w/v) (e.g., 100 g of bark in 1 L of solvent).[3]

-

Subject the mixture to vigorous agitation using a blender or turbolyzer for a defined period (e.g., 10-15 minutes) to ensure thorough extraction.

-

-

Filtration: Separate the solid plant material from the liquid extract by filtration. For larger volumes, a Buchner funnel under vacuum is recommended.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to remove the ethanol.

-

Drying: The resulting aqueous extract can be lyophilized (freeze-dried) or dried in a fume hood to obtain a solid crude extract.[3]

-

Storage: Store the dried extract in a cool, dark, and dry place.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE) and Semi-Preparative HPLC

This protocol outlines the purification of this compound from the crude hydroalcoholic extract.

Part A: Solid-Phase Extraction (SPE) Cleanup

Materials:

-

Crude hydroalcoholic extract of Trichilia catigua

-

Methanol

-

Distilled water

-

C18 SPE cartridges

-

SPE manifold

Procedure:

-

Sample Preparation: Dissolve a known amount of the crude hydroalcoholic extract in a minimal amount of 80:20 water:methanol (v/v).[4]

-

Cartridge Conditioning:

-

Condition the C18 SPE cartridge by passing methanol through it.

-

Equilibrate the cartridge with the initial mobile phase composition (e.g., 80:20 water:methanol).

-

-

Sample Loading: Load the dissolved extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a polar solvent (e.g., water) to elute highly polar impurities.

-

Elution: Elute the fraction containing this compound with a less polar solvent, such as methanol.[4]

-

Drying: Evaporate the methanol from the collected fraction under a stream of nitrogen or using a rotary evaporator.

Part B: Semi-Preparative High-Performance Liquid Chromatography (HPLC) Purification

Materials:

-

SPE-purified fraction

-

HPLC-grade methanol

-

HPLC-grade water

-

Semi-preparative HPLC system with a suitable column (e.g., Phenyl-Hexyl)[5]

-

UV detector

Procedure:

-

Sample Preparation: Dissolve the dried SPE fraction in the HPLC mobile phase.

-

HPLC Conditions (based on a method for Cinchonain Ib): [5]

-

Column: Phenyl-Hexyl semi-preparative column

-

Mobile Phase: A gradient of methanol (B) in water (A). A suggested starting point is a linear gradient from 38% to 100% B over 35 minutes.[5]

-

Flow Rate: Adjust the flow rate for the semi-preparative column (e.g., 2.8 mL/min as a scale-up from an analytical method).[5]

-

Detection: UV detection at 280 nm.[5]

-

-

Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the peak of this compound. The retention time will need to be determined using an analytical standard if available.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

-

Drying: Lyophilize or evaporate the solvent from the pure fractions to obtain isolated this compound.

Protocol 3: Quantification of this compound by HPLC-DAD

This protocol describes a method for the quantitative analysis of this compound in extracts, adapted from a validated method for its diastereomer, Cinchonain Ib.[4][5]

Materials:

-

Isolated this compound (as a standard)

-

Trichilia catigua extract

-

HPLC-grade methanol

-

HPLC-grade water

-

Analytical HPLC system with a Diode Array Detector (DAD)

-

C18 analytical column

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations.

-

Sample Preparation: Accurately weigh a known amount of the Trichilia catigua extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of methanol (B) in water (A). A suggested starting point is a linear gradient from 38% to 100% B over 35 minutes.[5]

-

Flow Rate: 1.0 mL/min[5]

-

Injection Volume: 10 µL[5]

-

Detection: DAD detection, with chromatograms recorded at 280 nm.[5]

-

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Caption: Workflow for this compound Extraction and Quantification.

Caption: Plausible Antioxidant Mechanism of this compound.

References

- 1. scielo.br [scielo.br]

- 2. Antinociceptive Activity of Trichilia catigua Hydroalcoholic Extract: New Evidence on Its Dopaminergic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activity of extracts and isolated compounds Trichilia catigua against clinically relevant candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Cinchonain Ia-loaded Nanoliposome Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and characterization of Cinchonain Ia-loaded nanoliposome formulations. The protocols outlined below are based on established methodologies and published research, offering a framework for the encapsulation of this compound for potential therapeutic applications, particularly in areas leveraging its anti-inflammatory and antitumor properties.

Introduction to this compound and Nanoliposomal Delivery